
trans-Barthrin
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Overview
Description
trans-Barthrin: is a synthetic pyrethroid insecticide known for its high insecticidal activity and photostability. Pyrethroids are synthetic analogs of natural pyrethrins, which are derived from chrysanthemum flowers. This compound is widely used in agriculture and household pest control due to its effectiveness against a broad spectrum of insect pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Barthrin involves the esterification of chrysanthemic acid with an alcohol derivative. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with automated control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: trans-Barthrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may have different insecticidal properties.
Reduction: Reduction of this compound can lead to the formation of less active or inactive compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The major products include various carboxylic acids and ketones.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products are substituted esters or amides.
Scientific Research Applications
Chemistry: trans-Barthrin is used as a model compound in studies of pyrethroid insecticides. Researchers investigate its chemical properties, stability, and degradation pathways to develop more effective and environmentally friendly insecticides.
Biology: In biological research, this compound is used to study the effects of pyrethroids on insect physiology and behavior. It helps in understanding the mechanisms of insect resistance and developing strategies to overcome it.
Medicine: While this compound itself is not used in medicine, its derivatives and analogs are explored for potential therapeutic applications, such as antiparasitic agents.
Industry: this compound is widely used in the agricultural industry for crop protection. It is also used in household products like insect sprays and mosquito coils to control pests.
Mechanism of Action
trans-Barthrin exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. It binds to these channels and prolongs their open state, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The molecular targets include specific amino acid residues in the sodium channel protein, which are crucial for its normal function.
Comparison with Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
- Fenvalerate
Comparison: trans-Barthrin is unique among pyrethroids due to its high photostability, which makes it effective for outdoor applications where exposure to sunlight can degrade other pyrethroids. It also has a broad spectrum of activity against various insect pests, making it a versatile choice for pest control.
Q & A
Basic Research Questions
Q. Q1. What are the established synthetic pathways for trans-Barthrin, and how can researchers validate their reproducibility?
Methodological Answer:
- Synthesis Protocols : Begin by reviewing primary literature for reported synthetic routes (e.g., cyclopropanation or esterification steps). Cross-reference reagents, catalysts, and reaction conditions (temperature, solvent systems) .
- Validation : Reproduce protocols with strict adherence to documented procedures. For new compounds, use NMR (1H/13C), HPLC (≥95% purity), and HRMS to confirm identity. For known compounds, compare spectral data with literature .
- Troubleshooting : If yields diverge, re-examine solvent purity, catalyst activity, or inert atmosphere integrity. Document deviations in supplementary materials .
Q. Q2. How should researchers design experiments to characterize this compound’s physicochemical properties?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC under nitrogen to identify decomposition thresholds.
- Solubility : Use shake-flask method with solvents of varying polarity (logP calculations) .
- Spectroscopic Analysis : Assign UV-Vis absorption bands (λmax) and FT-IR functional groups. For ambiguous peaks, use computational modeling (DFT) to correlate with experimental data .
Advanced Research Questions
Q. Q3. How can contradictory spectral data for this compound derivatives be resolved in structural elucidation?
Methodological Answer:
- Data Triangulation : Combine X-ray crystallography (definitive structure) with 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities. If crystallography is unavailable, compare experimental ROESY correlations with simulated spectra from molecular docking .
- Collaborative Analysis : Engage crystallography or computational chemistry collaborators to reinterpret disputed data. Publish conflicting datasets in supplementary materials for peer scrutiny .
Q. Q4. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism . Report IC50/EC50 with 95% confidence intervals .
- Outlier Management : Apply Grubbs’ test to exclude anomalies. For heterogeneous variance, use weighted least squares regression .
- Reproducibility : Replicate experiments across ≥3 independent trials. Disclose raw data in repositories like Zenodo .
Q. Q5. How can researchers optimize experimental designs to study this compound’s mechanism of action while minimizing bias?
Methodological Answer:
- Blinding : Use double-blinded protocols for bioassays. Randomize sample processing order .
- Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only). Validate assay specificity via CRISPR knockdown or competitive binding assays .
- Power Analysis : Predefine sample size using G*Power to ensure statistical validity (α=0.05, β=0.2) .
Q. Methodological and Ethical Considerations
Q. Q6. What strategies ensure ethical compliance when sharing sensitive data from this compound toxicity studies?
Methodological Answer:
- Anonymization : Remove identifiers from datasets. Use pseudocodes for patient/animal samples .
- Licensing : Apply CC-BY-NC or similar licenses to restrict commercial reuse. Deposit data in FAIR-aligned repositories (e.g., EMBL-EBI) with embargo options .
Q. Q7. How should researchers contextualize this compound findings within existing literature to identify knowledge gaps?
Methodological Answer:
- Systematic Review : Use PRISMA guidelines to map published studies. Tools like VOSviewer can visualize co-citation networks .
- Gap Analysis : Apply PICO Framework (Population, Intervention, Comparison, Outcome) to isolate understudied areas (e.g., this compound’s enantiomer-specific effects) .
Q. Conflict and Collaboration
Q. Q8. How can interdisciplinary teams address conflicting interpretations of this compound’s environmental persistence data?
Methodological Answer:
- Consensus Workshops : Facilitate joint analysis of LC-MS/MS degradation profiles. Invite environmental chemists and microbiologists to assess abiotic vs. microbial degradation pathways .
- Meta-Analysis : Pool data from independent labs using random-effects models. Disclose heterogeneity via I² statistics .
Q. Validation and Reproducibility
Q. Q9. What steps are critical for independent validation of this compound’s catalytic applications?
Methodological Answer:
- Reagent Sourcing : Procure chemicals from ≥3 vendors to rule out vendor-specific impurities. Batch-test catalysts (e.g., Pd/C) for activity .
- Open Protocols : Publish step-by-step videos (e.g., JoVE) demonstrating key techniques (e.g., column chromatography gradients) .
Q. Theoretical and Computational Integration
Q. Q10. How can DFT calculations enhance the interpretation of this compound’s reaction kinetics?
Methodological Answer:
Properties
CAS No. |
40642-48-6 |
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Molecular Formula |
C18H21ClO4 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21ClO4/c1-10(2)5-12-16(18(12,3)4)17(20)21-8-11-6-14-15(7-13(11)19)23-9-22-14/h5-7,12,16H,8-9H2,1-4H3/t12-,16+/m0/s1 |
InChI Key |
KPMWGGRSOPMANK-BLLLJJGKSA-N |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2Cl)OCO3)C |
Origin of Product |
United States |
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